![molecular formula C22H24N2O2 B5577283 N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)
N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches for compounds similar to the one often involve detailed organic synthesis methods. For instance, compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) are synthesized through complex reactions involving multiple steps and precise control of reaction conditions (Grimwood et al., 2011). This suggests that the synthesis of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide may also require intricate processes involving carefully selected reagents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, has been studied using techniques like crystallography to understand their conformation and bonding (Umezono & Okuno, 2015). Such studies can reveal insights into the spatial arrangement of atoms in the molecule and how this influences its chemical behavior and interactions.
Chemical Reactions and Properties
Chemical reactions involving similar compounds are often influenced by their molecular structure. For example, the synthesis of novel derivatives often involves reactions like palladium-mediated synthesis or Claisen–Schmidt-type condensation reactions, as seen in the synthesis of various acetamide derivatives (Hoareau & Scott, 2010; Rodríguez et al., 2021).
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Potential Therapeutic Applications
One study focused on the pharmacological characterization of a κ-opioid receptor antagonist with structural similarities, highlighting its potential for treating depression and addiction disorders. This research points toward the relevance of exploring N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide in similar pharmacological contexts, especially given the opioid system's role in various physiological and pathological processes (Grimwood et al., 2011).
Structure-Activity Relationships
Another study delved into the structure-activity relationships of kappa-opioid agonists, which could be relevant when considering the design and synthesis of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide analogs for targeted therapeutic applications. Understanding how structural variations influence biological activity can inform the development of more effective and selective drug candidates (Barlow et al., 1991).
Synthetic Methodologies and Chemical Interactions
Research on synthetic methodologies and the rearrangement of similar compounds offers insights into the chemical behavior and potential applications of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide in medicinal chemistry and drug development. For instance, studies on the rearrangement of 4-amino-3-halo-pyridines could provide valuable knowledge on synthesizing complex molecules with potential biological activities (Getlik et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-7-9-17(10-8-15)20-13-24(14-21(20)23-16(2)25)12-19-11-18-5-3-4-6-22(18)26-19/h3-11,20-21H,12-14H2,1-2H3,(H,23,25)/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPHLUJNAUPGG-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)CC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)CC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.